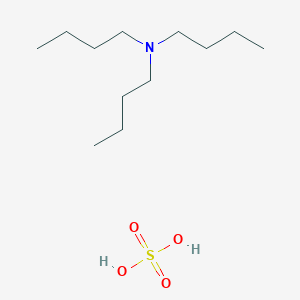
N-(2,4-Dinitrophenyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dinitrophenyl)pyridine-3-sulfonamide: is a chemical compound that features a pyridine ring substituted with a sulfonamide group and a 2,4-dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)pyridine-3-sulfonamide typically involves the reaction of 2,4-dinitrophenyl chloride with pyridine-3-sulfonamide under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or acetonitrile, and requires the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Dinitrophenyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): The 2,4-dinitrophenyl group is highly electron-deficient, making it susceptible to nucleophilic attack.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar aprotic solvents.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of nitro groups.
Major Products Formed:
Scientific Research Applications
Chemistry: N-(2,4-Dinitrophenyl)pyridine-3-sulfonamide is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of dyes and pigments due to its chromophoric properties .
Mechanism of Action
The mechanism of action of N-(2,4-Dinitrophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity . The nitro groups can also participate in redox reactions, affecting the oxidative state of the target molecules .
Comparison with Similar Compounds
- N-(2,4-Dinitrophenyl)pyridine-2-sulfonamide
- N-(2,4-Dinitrophenyl)pyridine-4-sulfonamide
- N-(2,4-Dinitrophenyl)benzene-1-sulfonamide
Uniqueness: N-(2,4-Dinitrophenyl)pyridine-3-sulfonamide is unique due to the specific positioning of the sulfonamide group on the pyridine ring, which can influence its reactivity and binding affinity to molecular targets . The presence of the 2,4-dinitrophenyl group also imparts distinct electronic and steric properties that differentiate it from other similar compounds .
Properties
CAS No. |
61072-83-1 |
|---|---|
Molecular Formula |
C11H8N4O6S |
Molecular Weight |
324.27 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H8N4O6S/c16-14(17)8-3-4-10(11(6-8)15(18)19)13-22(20,21)9-2-1-5-12-7-9/h1-7,13H |
InChI Key |
UOEPBBJDPRJHEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14602208.png)

![Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate](/img/structure/B14602228.png)




![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14602256.png)

